molecular formula C16H16N2O2 B8303404 Benzyl 6-aminoindoline-1-carboxylate

Benzyl 6-aminoindoline-1-carboxylate

Cat. No.: B8303404
M. Wt: 268.31 g/mol
InChI Key: CGPKSVBZIKYPRZ-UHFFFAOYSA-N
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Description

Benzyl 6-aminoindoline-1-carboxylate is a protected indoline derivative designed for use as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. The indoline scaffold is a privileged structure in drug development, featured in compounds targeting a range of pathologies . The 6-amino group on the indoline ring provides a handle for further functionalization, allowing researchers to create amide bonds or undergo coupling reactions to introduce diverse pharmacophores. The benzyloxycarbonyl (Cbz) group at the N-1 position serves as a common protecting group for the secondary amine, which can be selectively removed under mild conditions to enable further scaffold diversification. Indoline-based compounds have demonstrated significant potential in pharmaceutical research, particularly as inhibitors of key enzymes involved in inflammatory diseases, such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) . The exploration of such multi-target inhibitors represents a promising strategy in anti-inflammatory drug design. Furthermore, indole and indoline motifs are prevalent in FDA-approved anticancer agents, underlining the scaffold's importance in oncology research . Researchers can utilize this compound as a foundational building block for the synthesis of novel compounds for high-throughput screening, structure-activity relationship (SAR) studies, and the development of potential therapeutic agents. This product is for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

benzyl 6-amino-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C16H16N2O2/c17-14-7-6-13-8-9-18(15(13)10-14)16(19)20-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11,17H2

InChI Key

CGPKSVBZIKYPRZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=CC(=C2)N)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Sequential Protection and Deprotection

A 10-step synthesis from 4-nitroindole illustrates the interplay of protective groups:

  • TIPS protection of indole nitrogen.

  • Nitro reduction to amine.

  • Boc protection using Boc anhydride and DMAP.

  • Bromination with NBS, followed by lithiation-induced Boc migration.

  • Esterification with benzyl alcohol under acidic conditions.

Key step : Lithiation of 3-bromoindole derivative 11 with n-BuLi induces Boc migration, enabling carboxylate formation at position 1.

One-Pot Esterification-Amination

Combining steps 2 and 3, a one-pot procedure minimizes intermediate isolation:

  • Indoline-1-carboxylic acid, benzyl alcohol, and ZnCl₂ are refluxed with HCl gas.

  • Post-esterification, the crude product is nitrated and reduced in situ.

This method reduces purification steps but requires precise stoichiometric control to avoid over-nitration.

Challenges and Optimization Strategies

Competing Side Reactions

  • Over-reduction : During indole hydrogenation, excessive H₂ pressure may degrade the benzyl ester. Mitigated by using Lindlar catalyst or partial pressure control.

  • Ester hydrolysis : Acidic conditions during nitration risk ester cleavage. Neutral buffering agents (e.g., NaHCO₃) preserve the ester.

Catalytic System Efficiency

  • Metal chlorides : ZnCl₂ outperforms FeCl₃ or AlCl₃ in esterification due to superior Lewis acidity.

  • Pd/C particle size : Smaller particles (≤50 nm) enhance nitro reduction rates by increasing surface area .

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-aminoindoline-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indoline derivatives.

Scientific Research Applications

Benzyl 6-aminoindoline-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzyl 6-aminoindoline-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, or it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinctions:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Differences
Benzyl 6-aminoindoline-1-carboxylate C₁₆H₁₆N₂O₂* 268.31* Benzyl ester, aminoindoline Reference compound (hypothetical)
tert-Butyl 6-aminoindoline-1-carboxylate C₁₃H₁₈N₂O₂ 234.30 tert-Butyl ester, aminoindoline Bulkier ester group reduces reactivity
Benzyl 3-(2-(dimethylamino)-2-oxoacetyl)-5-(4-methoxyphenyl)-1-methyl-1H-indole-6-carboxylate C₂₈H₂₇N₃O₅ 485.54 Indole core, dimethylamino ketone, methoxyphenyl Expanded aromatic system; additional substituents enhance steric hindrance
Benzyl (2R,3S)-6-(((tert-butoxycarbonyl)(methyl)amino)methyl)-... (Compound 13) C₄₃H₅₄ClFN₆O₉ 869.37 Multiple Boc-protected amines, fluorophenyl Complex substituents enable HIV-1 inhibition

*Estimated based on tert-butyl analog .

Physicochemical Properties

  • Spectroscopic Data : HRMS for benzyl indole carboxylates (e.g., [M+H]+ = 266.1163) and tert-butyl analogs (ChemSpider ID 10691534) provide benchmarks for structural confirmation.

Q & A

Q. What are the optimal synthetic routes for Benzyl 6-aminoindoline-1-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, including protection/deprotection of functional groups and catalytic coupling reactions. For example, analogous benzyl carboxylates are synthesized via nucleophilic substitution or esterification under mild conditions (e.g., THF reflux with NaOH for hydrolysis) . Key considerations:

  • Reagent selection : Use benzyl chloroformate for carboxylate protection.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity .
  • Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry of amine intermediates.

Q. How can the structure of this compound be confirmed post-synthesis?

Employ a combination of spectroscopic and crystallographic methods:

  • NMR : 1^1H and 13^13C NMR to verify indoline ring substitution patterns and benzyl ester linkage .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation.
  • X-ray crystallography : Use SHELXL for small-molecule refinement to resolve stereochemistry .

Q. What are the standard hydrolysis conditions for cleaving the benzyl ester group in this compound?

Basic hydrolysis (e.g., NaOH in THF/H2_2O under reflux for 4–6 hours) efficiently cleaves the ester to yield the free carboxylic acid. For acid-sensitive intermediates, catalytic hydrogenation (H2_2, Pd/C) is preferred .

Advanced Research Questions

Q. How do structural analogs of this compound compare in reactivity and bioactivity?

Comparative studies on analogs (e.g., pyridine- or piperidine-substituted derivatives) reveal:

Analog StructureKey ModificationReactivity/Bioactivity
Benzyl 2-(6-amino-4-methylpyridin-3-yl)pyrrolidine-1-carboxylatePyridine substitutionEnhanced kinase inhibition due to π-π stacking
Benzyl 4-chloro-2-(methylthio)-dihydropyrido-pyrimidine-7-carboxylateHeterocyclic expansionImproved metabolic stability
Methodological insight: Use SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to quantify binding affinities .

Q. What strategies resolve contradictions in catalytic efficiency data during esterification reactions?

Contradictions often arise from solvent polarity or catalyst loading. Address this by:

  • Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., temperature, catalyst concentration) .
  • Kinetic modeling : Fit time-conversion data to pseudo-first-order models to identify rate-limiting steps .

Q. How can impurities in this compound synthesis be identified and mitigated?

  • HPLC-MS : Detect trace byproducts (e.g., dehalogenated intermediates).
  • Process optimization : Introduce scavenger resins or gradient recrystallization to remove residual metals or unreacted starting materials .

Q. What crystallographic challenges arise in resolving the indoline core, and how are they addressed?

The indoline ring’s flexibility can lead to disordered structures. Solutions include:

  • Low-temperature data collection : Reduces thermal motion artifacts.
  • SHELXD/SHELXE : Leverage dual-space algorithms for phase refinement in ambiguous electron density regions .

Methodological Best Practices

Q. How should researchers handle discrepancies in biological activity data across assays?

  • Normalization : Express activity relative to a positive control (e.g., IC50_{50} values standardized against reference inhibitors).
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to assess inter-assay variability .

Q. What safety protocols are critical when working with benzyl carboxylate derivatives?

  • PPE : Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during reactions involving volatile reagents (e.g., benzyl chloroformate) .

Q. How can computational tools enhance the design of this compound derivatives?

  • DFT calculations : Predict electronic properties (e.g., HOMO/LUMO levels) to guide functional group modifications.
  • Molecular docking : Screen virtual libraries against target proteins (e.g., kinases) to prioritize synthesis .

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